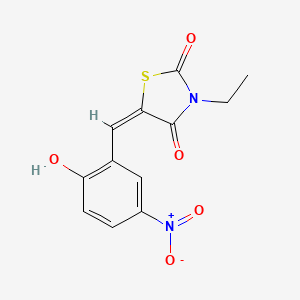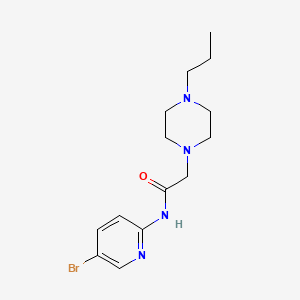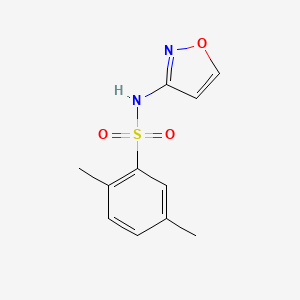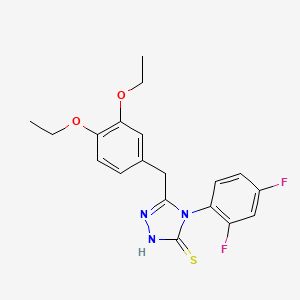![molecular formula C17H25N3O2S2 B4665494 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4665494.png)
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide
Descripción general
Descripción
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, which are involved in the immune response. By blocking BTK activity, 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide prevents the activation and proliferation of B-cells, leading to the death of cancerous B-cells and a decrease in autoantibody production in autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the downregulation of downstream signaling pathways and the induction of apoptosis in cancerous B-cells. 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has also been shown to decrease the production of autoantibodies in autoimmune diseases, leading to a reduction in disease activity. 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has demonstrated good pharmacokinetic and pharmacodynamic properties in preclinical models, with high oral bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of BTK, with good pharmacokinetic and pharmacodynamic properties. 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, making it a valuable tool for studying these diseases. However, there are also some limitations to using 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide. One area of interest is the development of combination therapies that include 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, either with other small molecule inhibitors or with immunotherapies such as checkpoint inhibitors. Another area of interest is the investigation of 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide in other disease contexts, such as solid tumors or autoimmune diseases that are not primarily B-cell mediated. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide and its potential off-target effects on other kinases.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. 2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S2/c1-14-6-2-3-13-20(14)17(23)18-15-7-9-16(10-8-15)24(21,22)19-11-4-5-12-19/h7-10,14H,2-6,11-13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOGJJRROBPQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-(2-furyl)-3,3-dimethyl-10-(2-morpholin-4-yl-2-oxoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4665416.png)
![7-(2-furyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4665421.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4665429.png)
![N-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B4665433.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4665445.png)


![ethyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4665483.png)
![5-(3,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4665488.png)
![methyl 5-methyl-2-[({[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4665508.png)
![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B4665511.png)
![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B4665513.png)